4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a central seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure is substituted with a 2-chloro-4-fluorobenzyl group at position 4 and a 3,4-dimethylphenyl group at position 2. The 1,1-dioxide moiety enhances stability and polarity, which is critical for pharmacological interactions.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-14-7-10-18(11-15(14)2)26-22(27)25(13-16-8-9-17(24)12-19(16)23)20-5-3-4-6-21(20)30(26,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVKBHROPTRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 892360-59-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.9 g/mol. The structure features a benzo[e][1,2,4]thiadiazin core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClFN2O3S |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 892360-59-7 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For example, a related compound demonstrated potent inhibitory effects on solid tumor cells with an IC50 value of 1.30 μM against HepG2 cells . The mechanism involved apoptosis promotion and cell cycle arrest in the G2/M phase.
Anticonvulsant Activity
Research has shown that compounds containing similar substituents can exhibit anticonvulsant properties. In various assays, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, related compounds have demonstrated efficacy in reducing seizure activity . The presence of electron-withdrawing groups like chloro and fluoro has been linked to enhanced anticonvulsant activity .
The biological effects of This compound are thought to arise from its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing neuronal excitability and potentially contributing to its anticonvulsant effects.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of structurally related compounds:
- Antitumor Activity : A study highlighted the antitumor potential of a related compound that inhibited tumor growth in xenograft models by promoting apoptosis .
- CNS Effects : Compounds with similar structures exhibited varied central nervous system (CNS) effects, including both stimulation and depression .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that the positioning and type of substituents significantly influence their biological activity .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may exhibit inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of breast cancer cells through mechanisms involving the modulation of cell cycle regulators .
-
Antimicrobial Properties :
- Research indicates that derivatives of benzo-thiadiazines possess antimicrobial activities. The presence of halogenated groups in the structure can enhance the compound's interaction with microbial targets, leading to increased potency against bacterial and fungal strains.
- Neuroprotective Effects :
Material Science
- Polymer Development :
- Chemical Sensors :
Case Study 1: Anticancer Activity
A study focused on the synthesis of various derivatives of thiadiazine compounds demonstrated significant anticancer activity against MDA-MB-231 breast cancer cells. The mechanism involved the inhibition of key enzymes responsible for cell division and survival, showcasing the potential of 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide as a lead compound for further drug development.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the chloro and fluoro groups significantly enhanced antimicrobial activity, suggesting that this compound could serve as a template for developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogues from the evidence:
Electronic and Steric Influences
Reactivity and Functionalization
- Suzuki Coupling : Compound 40 () underwent Suzuki coupling with phenylboronic acid, suggesting the target compound could be similarly modified for SAR studies .
- Oxidative Stability : The 1,1-dioxide group in all analogues resists oxidation, contrasting with the methylsulfanyl group in , which may undergo metabolic sulfoxidation.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what purity validation methods are essential?
The compound can be synthesized via refluxing substituted benzyl halides with thiadiazine precursors in ethanol under HCl catalysis, followed by recrystallization (e.g., methanol). Purity validation should employ HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (C22H17ClFN2O3S, MW 457.9 g/mol). Cross-validate using ¹H/¹³C NMR to confirm substituent positions and absence of regioisomers .
Q. How do structural modifications (e.g., chloro-fluorobenzyl group) influence its physicochemical properties?
The 2-chloro-4-fluorobenzyl substituent enhances lipophilicity (logP ~3.2), improving membrane permeability. The 3,4-dimethylphenyl group stabilizes the thiadiazine ring via steric hindrance, reducing hydrolysis. Use computational tools like COSMO-RS to predict solubility and permeability, and validate experimentally via shake-flask assays .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) based on structural analogs. For cytotoxicity, use MTT assays on HEK-293 and HepG2 cell lines. Include positive controls (e.g., doxorubicin) and validate results with ATP-based luminescence to rule out false positives from thiadiazine redox activity .
Q. Which spectroscopic techniques are critical for structural elucidation?
Combine X-ray crystallography (for absolute configuration) with 2D NMR (HSQC, HMBC) to resolve aromatic proton coupling and confirm substituent orientation. FT-IR can verify sulfone (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
Q. How should researchers address solubility challenges in biological assays?
Use DMSO stocks (≤0.1% v/v) for in vitro studies. For in vivo applications, employ co-solvents (e.g., PEG-400) or nanoformulations (liposomes, ~100 nm size). Characterize stability via dynamic light scattering (DLS) and monitor aggregation using fluorescence quenching .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Perform pharmacokinetic profiling (IV/PO administration) to assess bioavailability and metabolite formation. Use LC-MS/MS to quantify parent compound and hydroxylated/glucuronidated derivatives. Correlate exposure levels (AUC) with efficacy in disease models (e.g., xenografts) .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this scaffold?
Adopt a split-plot factorial design: vary substituents (e.g., halogen position, alkyl groups) as main factors and biological targets (e.g., IC50 values) as responses. Use multivariate analysis (PCA or PLS) to identify critical substituent contributions. Validate with free-energy perturbation (FEP) simulations .
Q. How can environmental fate studies be integrated into preclinical development?
Follow OECD 307 guidelines to assess soil biodegradation. Use LC-HRMS to track transformation products (e.g., sulfone cleavage). Evaluate bioaccumulation potential via quantitative structure-activity relationship (QSAR) models (EPI Suite) and validate in zebrafish embryos .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
Employ kinome-wide profiling (e.g., KINOMEscan) at 1 µM concentration. For hits with ≥50% inhibition, perform Kd determination via ITC or SPR. Use cryo-EM to resolve binding modes and guide selective analog design .
Q. How should researchers validate contradictory crystallographic data for polymorphic forms?
Conduct variable-temperature XRD (100–300 K) to assess thermal stability. Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π). Use DSC/TGA to correlate lattice energy with thermodynamic stability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
